
Banoxantrone
Übersicht
Beschreibung
Banoxantrone is a highly selective bioreductive drug that is activated in, and is preferentially toxic to, hypoxic cells in tumors. It has shown efficacy in combination with radiation and chemotherapy, significantly delaying tumor growth compared to either treatment alone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Banoxantrone is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functionalization to achieve the final compound. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: Banoxantron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in seine aktive Form unter hypoxischen Bedingungen.
Reduktion: Bioreduktion durch Gewebscytochrom P450 in seine zytotoxische Form.
Häufige Reagenzien und Bedingungen:
Oxidation: Erfordert hypoxische Bedingungen und das Vorhandensein spezifischer Enzyme.
Reduktion: Umfasst Gewebscytochrom P450 und andere Reduktasen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Bioreduktion von Banoxantron gebildet wird, ist seine zytotoxische Form, die sich in die DNA interkaliert und die Topoisomerase II hemmt .
Wissenschaftliche Forschungsanwendungen
Key Features
- Hypoxia Selectivity : Banoxantrone is designed to preferentially kill hypoxic tumor cells while sparing normal tissues.
- Activation : Under hypoxic conditions, this compound is converted into AQ4, which binds to DNA and disrupts replication and transcription processes.
Combination Therapies
- Radiation Therapy : Studies have shown that combining this compound with radiation enhances the therapeutic effects on hypoxic tumor cells. The presence of elevated iNOS levels in tumor cells increases their sensitivity to this compound, particularly when used alongside radiation treatment .
- Chemotherapy : Incorporating this compound into chemoradiation protocols has been shown to improve treatment efficacy by targeting both oxygenated and hypoxic regions within tumors. In preclinical models, this compound combined with cisplatin and radiation therapy resulted in enhanced responses in xenograft models .
Study 1: Efficacy in Xenograft Models
A study evaluated the effects of this compound on Calu-6 (lung) and RT112 (bladder) xenografts. Mice received a single dose of 60 mg/kg of this compound, resulting in significant tumor response improvements when combined with standard chemotherapy agents .
Study 2: Hypoxia-Modified Treatment
In another study, the administration of this compound led to a reduction in the hypoxic fraction of tumors, demonstrating its ability to convert hypoxic tissue into necrotic tissue effectively .
Study | Treatment | Tumor Type | Results |
---|---|---|---|
1 | This compound + Cisplatin | Lung (Calu-6) | Enhanced tumor response |
2 | This compound alone | Bladder (RT112) | Significant reduction in hypoxia |
Preclinical Findings
Preclinical studies have consistently shown that this compound can effectively target and kill hypoxic tumor cells while minimizing damage to normal tissues. In vivo experiments indicated that treatment with this compound resulted in a marked decrease in tumor size and viability under hypoxic conditions compared to normoxic conditions .
Research Insights
Wirkmechanismus
Banoxantrone is preferentially and irreversibly converted to its cytotoxic form in hypoxic tumor cells. This conversion is facilitated by tissue cytochrome P450 and other reductases. The cytotoxic form intercalates DNA and inhibits topoisomerase II, leading to cell death. This mechanism targets hypoxic tumor cells while sparing oxygenated cells .
Vergleich Mit ähnlichen Verbindungen
Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer therapy.
Cisplatin: A platinum-based chemotherapy drug that forms DNA crosslinks.
Thiotepa: An alkylating agent used in chemotherapy.
Uniqueness of Banoxantrone: this compound’s uniqueness lies in its selective activation in hypoxic conditions, making it particularly effective against hypoxic tumor cells. This selective toxicity reduces damage to healthy, oxygenated tissues and enhances the efficacy of combination therapies .
Biologische Aktivität
Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.
This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .
Biological Activity Overview
- Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.
- Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .
- Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .
Case Studies and Clinical Trials
- In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .
- A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .
Efficacy Against Various Tumors
This compound has been evaluated against several cancer types:
Preclinical Studies
- In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .
- Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .
Eigenschaften
Key on ui mechanism of action |
Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition. |
---|---|
CAS-Nummer |
136470-65-0 |
Molekularformel |
C22H28N4O6 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChI-Schlüssel |
YZBAXVICWUUHGG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Kanonische SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
136470-65-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.